1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)-
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Overview
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound that belongs to the class of indeno-pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indeno(1,2-b)pyridine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the indeno-pyridine core.
Substitution Reactions: Introduction of the fluorophenyl group can be achieved through substitution reactions using suitable fluorinated reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1H-Indeno(1,2-b)pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Introduction of different substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As potential therapeutic agents due to their biological activity.
Organic Synthesis: As intermediates in the synthesis of more complex molecules.
Material Science: In the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Indeno(1,2-b)pyridine derivatives involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1H-Indeno(1,2-b)pyridine: The parent compound without additional substituents.
Fluorinated Indeno-pyridines: Compounds with similar structures but different fluorinated groups.
Uniqueness
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(2-fluorophenyl)-, (4a-alpha,5-beta,9b-alpha)- is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88763-48-8 |
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Molecular Formula |
C18H18FN |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
(4aS,5S,9bS)-5-(2-fluorophenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C18H18FN/c19-16-10-4-3-8-14(16)17-12-6-1-2-7-13(12)18-15(17)9-5-11-20-18/h1-4,6-8,10,15,17-18,20H,5,9,11H2/t15-,17-,18+/m0/s1 |
InChI Key |
KKPWMPXJALUDFK-RYQLBKOJSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C3=CC=CC=C3[C@H]2NC1)C4=CC=CC=C4F |
Canonical SMILES |
C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=CC=C4F |
Origin of Product |
United States |
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